1-(2-Ethylbutyl)hydrazine

Description

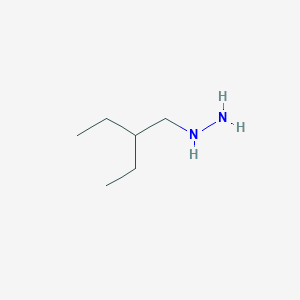

Structure

3D Structure

Properties

CAS No. |

70082-39-2 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-ethylbutylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-3-6(4-2)5-8-7/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

QGVQZJSYAIMPHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethylbutyl Hydrazine and Analogous Structures

Direct N-Alkylation Approaches

Direct N-alkylation represents a straightforward approach for forging the carbon-nitrogen bond necessary for the synthesis of 1-(2-Ethylbutyl)hydrazine. This can be achieved through the reaction of hydrazine (B178648) with an appropriate electrophile, such as an alkyl halide, or via reductive alkylation with a carbonyl compound.

Alkylation with Alkyl Halides and Equivalents

The direct alkylation of hydrazine with a 2-ethylbutyl halide (e.g., 2-ethylbutyl bromide) is a classical method for forming the N-C bond. However, this approach is often complicated by a lack of selectivity, leading to over-alkylation and the formation of multiple products. princeton.edu The high nucleophilicity of both nitrogen atoms in hydrazine can result in a mixture of mono-, di-, tri-, and even tetra-substituted products, making purification challenging. princeton.edu

To circumvent the issue of poor selectivity, methodologies employing protected hydrazine derivatives or the formation of hydrazine dianions have been developed. d-nb.infoorganic-chemistry.org By using a protecting group on one of the nitrogen atoms, the alkylation can be directed to the unprotected nitrogen. Subsequent removal of the protecting group yields the desired mono-alkylated product. scholaris.ca Alternatively, treating a protected hydrazine with a strong base, such as n-butyllithium, can generate a nitrogen dianion. organic-chemistry.org This highly reactive intermediate can then be selectively alkylated. d-nb.infoorganic-chemistry.org

Table 1: Comparison of Electrophiles for Direct Alkylation

| Electrophile | Leaving Group | Relative Reactivity | Potential Issues |

| 2-Ethylbutyl iodide | I⁻ | High | Over-alkylation, cost |

| 2-Ethylbutyl bromide | Br⁻ | Moderate | Over-alkylation |

| 2-Ethylbutyl chloride | Cl⁻ | Low | Slower reaction rates |

| 2-Ethylbutyl tosylate | TsO⁻ | High | Good leaving group, potential for over-alkylation |

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a powerful and widely used one-pot method for synthesizing substituted amines and hydrazines. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com The process involves the initial reaction of hydrazine with a carbonyl compound—in this case, 2-ethylbutanal (B1361351)—to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding hydrazine without being isolated. masterorganicchemistry.comorganic-chemistry.org This method generally offers better control and higher yields of the mono-alkylated product compared to direct alkylation with alkyl halides. acsgcipr.org

A variety of borane-based reagents are effective for the reduction of the hydrazone intermediate in reductive alkylation. organic-chemistry.orgnih.gov Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are mild enough to selectively reduce the imine (or hydrazone) double bond in the presence of the starting aldehyde, preventing reduction of the carbonyl group. masterorganicchemistry.comnih.gov

More recently, α-picoline-borane has been highlighted as an efficient reagent for the direct reductive alkylation of hydrazine derivatives, providing various N-alkylhydrazine products in a one-pot manner. organic-chemistry.org This reagent is considered a safer and more practical alternative for industrial applications. organic-chemistry.org Similarly, primary amine borane (B79455) complexes, such as tert-butylamine (B42293) borane, have been shown to be highly effective for reducing N,N-dimethylhydrazones to the corresponding hydrazines. nih.govnsf.gov

Table 2: Selected Borane Reagents for Reductive Alkylation

| Reagent | Key Features | Typical Conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/hydrazones over carbonyls. masterorganicchemistry.com | Weakly acidic (pH ~6) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com | Aprotic solvents (e.g., dichloroethane) |

| α-Picoline-Borane (α-PicBH₃) | Efficient for one-pot synthesis; suitable for industrial scale. organic-chemistry.org | Often used with an acid catalyst (e.g., HCl, oxalic acid). organic-chemistry.org |

| Primary Amine Boranes (e.g., t-BuNH₂·BH₃) | Cost-effective and simple method. nih.govnsf.gov | Moderately low pH. nsf.gov |

Biocatalysis offers a green and highly selective alternative for synthesizing substituted hydrazines. Imine reductases (IREDs) have been successfully employed in the reductive amination of various carbonyls with hydrazines, a process termed reductive hydrazination. nih.gov In a procedure analogous to chemical reductive alkylation, the enzyme catalyzes the condensation of a carbonyl substrate (like 2-ethylbutanal) with a hydrazine, followed by the stereoselective reduction of the resulting hydrazone intermediate. nih.gov This enzymatic approach can produce acyclic hydrazine products and has been shown to be scalable, particularly when coupled with efficient cofactor regeneration systems. nih.gov

Amination via Electrophilic Reagents

Electrophilic amination provides an alternative synthetic route that involves the formation of a carbon-nitrogen bond through the reaction of a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org In the context of synthesizing this compound, this would typically involve preparing a 2-ethylbutyl organometallic reagent (e.g., 2-ethylbutylmagnesium bromide or 2-ethylbutyllithium) and reacting it with a suitable electrophilic aminating agent. wikipedia.org

Reagents such as azodicarboxylates (e.g., di-tert-butyl azodicarboxylate) can react with organometallic compounds to form protected hydrazine derivatives, which can then be deprotected to yield the final product. organic-chemistry.org Other electrophilic sources of nitrogen include hydroxylamine (B1172632) derivatives, such as O-(p-nitrobenzoyl)hydroxylamine, which have been used for the N-amination of various substrates. acs.orgnih.gov

Conversion of Protected Hydrazine Precursors

To achieve high selectivity and avoid the formation of byproducts, syntheses are often designed to proceed via protected hydrazine precursors. d-nb.infoscholaris.ca This strategy involves using a hydrazine molecule where one nitrogen atom is masked by a protecting group, such as a tert-butyloxycarbonyl (Boc) group. nih.gov

The synthesis begins with the alkylation of the protected hydrazine. For instance, N-Boc-hydrazine can be alkylated with a 2-ethylbutyl halide. Due to the electronic effects of the Boc group, alkylation occurs selectively on the unprotected nitrogen atom. d-nb.info Following the successful introduction of the 2-ethylbutyl group, the protecting group is removed under specific conditions (e.g., treatment with acid for the Boc group) to furnish the desired this compound. scholaris.ca The use of a trifluoroacetyl group as a temporary protecting group for the alkylation of hydrazides has also been reported as an effective strategy. scholaris.caresearchgate.net This multi-step approach, while longer, provides excellent control over the final product structure. princeton.edu

Table 3: Common Protecting Groups for Hydrazine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Reductive (NaBH₄) or hydrolytic conditions. scholaris.ca |

| Phthaloyl | Pht | Phthalic anhydride | Hydrazine hydrate (B1144303) (Ing-Manske procedure) |

Chemo- and Regioselectivity in Alkylhydrazine Synthesis

The inherent nucleophilicity of both nitrogen atoms in hydrazine presents a significant challenge in achieving selective mono-alkylation. The direct alkylation of hydrazine with an alkylating agent, such as a 2-ethylbutyl halide, can lead to a mixture of products, including mono-, di-, and even tri-substituted hydrazines, as well as the formation of 1,2-disubstituted isomers. princeton.edu

Controlling the chemo- and regioselectivity of this reaction is paramount. One common strategy to favor the formation of the mono-alkylated product, this compound, is to use a large excess of hydrazine hydrate. thieme-connect.de By maintaining a high concentration of hydrazine relative to the alkylating agent, the probability of the electrophile reacting with an un-alkylated hydrazine molecule is significantly increased, thereby minimizing over-alkylation. princeton.edu The slow addition of the alkyl halide to a vigorously stirred solution of hydrazine hydrate is also crucial for diminishing polyalkylation. thieme-connect.de

Another approach to enhance selectivity involves the use of protecting groups. By temporarily blocking one of the nitrogen atoms in a hydrazine derivative, alkylation can be directed to the unprotected nitrogen. Subsequent deprotection yields the desired mono-alkylated product. organic-chemistry.org For instance, a protected hydrazine like PhNHNHBoc can be metalated to form a stable nitrogen dianion, which then allows for selective alkylation at either nitrogen atom, offering precise control over the substitution pattern. organic-chemistry.org

Reductive amination of an aldehyde or ketone with hydrazine offers an alternative and often more selective route to N-alkylhydrazines. nih.gov In the case of this compound, this would involve the reaction of 2-ethylbutanal with hydrazine to form the corresponding hydrazone intermediate. This is then selectively reduced to the target hydrazine. nih.gov This method avoids the issue of over-alkylation often encountered in direct alkylation. The selectivity of this process is generally high, as the hydrazone formation is typically a well-defined step prior to reduction. nih.gov Borohydride exchange resin (BER)-nickel acetate (B1210297) in methanol (B129727) has been shown to be an effective reducing system for the reductive amination of ketones and aldehydes with hydrazine. koreascience.kr

The table below summarizes the potential products and selectivity considerations in the synthesis of this compound via direct alkylation.

| Synthetic Route | Alkylating Agent | Key Selectivity Challenge | Strategy to Enhance Selectivity | Potential Byproducts |

| Direct Alkylation | 2-Ethylbutyl bromide | Over-alkylation and N,N' vs N,N-disubstitution | Large excess of hydrazine, slow addition of alkylating agent | 1,1-di(2-ethylbutyl)hydrazine, 1,2-di(2-ethylbutyl)hydrazine, tri-substituted products |

| Reductive Amination | 2-Ethylbutanal | Reduction of carbonyl vs. hydrazone | Two-step process (hydrazone formation then reduction) | Minimal over-alkylation products |

Recent advancements have also explored biocatalytic approaches using imine reductases (IREDs) for the reductive amination of carbonyls with hydrazines. nih.gov These enzymatic methods offer high chemo- and regioselectivity under mild reaction conditions, presenting a promising avenue for the synthesis of chiral and achiral N-alkylhydrazines. nih.gov

Methodological Advancements in Scale-Up and Efficiency

The transition from laboratory-scale synthesis to industrial production of alkylhydrazines necessitates methodological advancements that prioritize safety, efficiency, and cost-effectiveness. catsci.com The handling of hydrazine and its derivatives on a large scale poses significant safety challenges due to their potential toxicity and reactivity. researchgate.net Therefore, process optimization is crucial.

One of the key considerations in scaling up chemical reactions is managing the heat of reaction (exothermicity). catsci.com For reactions like the condensation of hydrazines, which can be exothermic, robust thermal management is essential to prevent runaway reactions. researchgate.net Continuous manufacturing processes, such as those utilizing flow reactors, offer significant advantages over traditional batch processing for such reactions. researchgate.net Flow chemistry allows for better control over reaction parameters, including temperature and mixing, leading to improved safety and product consistency. researchgate.net The smaller reaction volumes at any given time in a continuous reactor also mitigate the risks associated with handling large quantities of hazardous materials. catsci.com

The efficiency of alkylhydrazine synthesis on a large scale is also heavily dependent on atom economy and the reduction of waste streams. catsci.com Methodologies that minimize the use of protecting groups and reduce the number of synthetic steps are highly desirable. organic-chemistry.org The direct reductive alkylation of hydrazine derivatives in a one-pot manner, for example, eliminates the need for isolating the intermediate hydrazone, streamlining the process and reducing waste. organic-chemistry.org The use of α-picoline-borane as a reducing agent in this process is also advantageous as it avoids more toxic reagents. organic-chemistry.org

Furthermore, the development of catalytic systems can significantly enhance the efficiency of alkylhydrazine synthesis. For instance, iridium complexes have been investigated for the N-alkylation of hydrazines, offering a catalytic route that can operate under mild conditions. researchgate.net

The table below outlines some methodological advancements and their potential impact on the scale-up and efficiency of this compound synthesis.

| Methodological Advancement | Key Feature | Impact on Scale-Up and Efficiency |

| Continuous Flow Synthesis | Small reaction volumes, precise control of parameters | Enhanced safety, improved heat management, consistent product quality, potential for automation. researchgate.net |

| One-Pot Reductive Alkylation | Elimination of intermediate isolation steps | Reduced processing time, lower solvent usage, decreased waste generation. organic-chemistry.org |

| Biocatalysis (e.g., with IREDs) | High selectivity, mild reaction conditions, renewable catalysts | Environmentally friendly ("green") process, potential for asymmetric synthesis, reduced energy consumption. nih.gov |

| Development of Novel Catalytic Systems | Lower catalyst loading, milder reaction conditions | Increased reaction rates, improved energy efficiency, potential for novel reaction pathways. researchgate.net |

Mechanistic Pathways and Reactivity of 1 2 Ethylbutyl Hydrazine

Fundamental Reaction Types

The primary reactions of 1-(2-Ethylbutyl)hydrazine involve the nucleophilic nature of the nitrogen atoms and the molecule's capacity to act as a reducing agent.

Nucleophilic Addition Reactions

As a potent nucleophile, this compound is expected to readily participate in nucleophilic addition reactions with carbonyl compounds. A quintessential example of this reactivity is the Wolff-Kishner reduction, which converts aldehydes and ketones into their corresponding alkanes. pressbooks.pubwikipedia.orgorganic-chemistry.org

The general mechanism involves:

Hydrazone Formation: Condensation of this compound with an aldehyde or ketone. wikipedia.orgbyjus.com

Deprotonation: A strong base removes a proton from the terminal nitrogen. byjus.com

Rearrangement and N2 Elimination: A series of proton transfers and rearrangements leads to the formation of a stable nitrogen molecule, which leaves as a gas. pressbooks.pub

Protonation: The resulting carbanion is protonated by a solvent molecule to form the alkane. wikipedia.org

Due to the harsh, strongly basic conditions required, the Wolff-Kishner reduction is generally reserved for molecules that are stable under such environments. organicchemistrydata.org

| Reactant (Aldehyde/Ketone) | Expected Product with this compound | Reaction Type |

|---|---|---|

| Propanal | Propane | Wolff-Kishner Reduction |

| Cyclohexanone | Cyclohexane | Wolff-Kishner Reduction |

| Acetophenone | Ethylbenzene | Wolff-Kishner Reduction |

Condensation and Derivatization Reactions

The initial step of the Wolff-Kishner reduction, the reaction between a hydrazine (B178648) and a carbonyl compound to form a hydrazone, is a classic condensation reaction. researchgate.net This reaction is widely used for the derivatization of aldehydes and ketones, which facilitates their detection and analysis. epa.govnih.govresearchgate.net

This compound would react with aldehydes and ketones, typically under acidic catalysis, to form stable 1-(2-Ethylbutyl)hydrazone derivatives with the elimination of a water molecule. researchgate.net This process is valuable in analytical chemistry, as reagents like 2,4-dinitrophenylhydrazine (DNPH) are commonly employed to create colored or UV-active derivatives that can be easily quantified using techniques like High-Performance Liquid Chromatography (HPLC). epa.govnih.gov The use of hydrazine-based derivatizing agents can significantly improve the sensitivity and detection of carbonyl compounds. nih.govshu.ac.uk

| Carbonyl Compound | Derivatizing Agent | Product Type | Application |

|---|---|---|---|

| Formaldehyde | This compound | Hydrazone | Chemical Synthesis |

| Acetone (B3395972) | This compound | Hydrazone | Chemical Synthesis |

| Benzaldehyde | This compound | Hydrazone | Chemical Synthesis |

Oxidation-Reduction Chemistry

Hydrazine and its derivatives are well-known for their roles in oxidation-reduction (redox) reactions, capable of acting as both reducing agents and being susceptible to oxidation. organicchemistrydata.org

Oxidation Pathways

Alkylhydrazines can be oxidized by various reagents. For example, treatment with iodine in the presence of a base typically yields a mixture of products including the corresponding alkane, alkene, and alkyl iodide. rsc.org The specific products and their relative amounts depend on the structure of the alkylhydrazine, the solvent, and the base used. rsc.org

Oxidation can also proceed through different mechanisms. With two-electron oxidants like chlorine and bromine, aryl hydrazines are oxidized to diazonium salts. youtube.com Oxidation with mercuric oxide can convert N,N'-disubstituted hydrazines into azo compounds. youtube.com The oxidation of the parent hydrazine in aqueous solutions is a complex process that may involve the formation of N4H6 or N4H4 intermediates, leading to the production of nitrogen gas. researchgate.net It is also known that oxidation of alkylhydrazines can lead to unstable intermediates that degrade, releasing nitrogen gas. usp.org

Reduction Mechanisms and Applications

As powerful reducing agents, this compound and other hydrazine derivatives are utilized in several synthetic transformations. wikipedia.orgorganicchemistrydata.orgchemicalbook.com The most prominent application is the aforementioned Wolff-Kishner reduction, where the hydrazine derivative reduces a carbonyl group to a methylene group. organic-chemistry.orglibretexts.org

Hydrazine hydrate (B1144303) can also be used for the selective reduction of carbon-carbon double bonds in substituted alkenes, often proceeding via the in-situ generation of diimide (HN=NH). organicchemistrydata.orgresearchgate.net This reaction is notable for not requiring a transition metal catalyst and producing only nitrogen gas as a byproduct. researchgate.net The reduction of tosylhydrazones with milder reducing agents like sodium borohydride offers a less harsh alternative to the traditional Wolff-Kishner conditions. organicchemistrydata.org

Mechanistic Elucidation through Kinetic Studies

Understanding the precise mechanisms of reactions involving this compound would require detailed kinetic studies. Such studies measure reaction rates under varying conditions (e.g., concentration, temperature) to determine rate laws, activation energies, and reaction orders. mdpi.comresearchgate.net

For example, kinetic analyses of reactions between hydrazine derivatives and electrophiles have been performed to determine nucleophilicity parameters. acs.orgresearchgate.net Studies on the decomposition of alkylhydrazines like monomethylhydrazine (MMH) have used kinetic models to understand reaction pathways and half-lives at different temperatures and pressures. mdpi.com Kinetic studies on the reaction between nitrous acid and hydrazine revealed a normal N-nitrosation mechanism, contrary to previous postulations of oxidation, and identified parallel decomposition routes for the N-nitrosohydrazine intermediate depending on acidity. rsc.org

A hypothetical kinetic study on the reaction of this compound with an aldehyde might yield data like that shown below, which could be used to determine the reaction order with respect to each reactant and propose a plausible mechanism.

| Experiment | Initial [this compound] (M) | Initial [Aldehyde] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 3.0 x 10-3 |

Intermediates and Transition States in Reaction Sequences

The mechanism of hydrazone formation proceeds through a series of intermediates and transition states. The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. nih.govnih.gov This intermediate is characterized by a transient single bond between the hydrazine nitrogen and the former carbonyl carbon, which now bears a hydroxyl group.

The subsequent steps involve proton transfer and dehydration to yield the final hydrazone product. The transition state for the initial nucleophilic attack is a critical determinant of the reaction rate. Its energy is influenced by both electronic and steric factors. For this compound, the approach of the nucleophilic nitrogen to the carbonyl carbon will be governed by the spatial arrangement of the bulky 2-ethylbutyl group.

In the context of the Wolff-Kishner reduction, the hydrazone itself is an intermediate that undergoes further transformation under basic conditions. libretexts.org The reaction proceeds through the deprotonation of the remaining N-H proton to form a hydrazone anion, which then rearranges with the loss of dinitrogen gas to form a carbanion intermediate. libretexts.org This highly reactive carbanion is subsequently protonated by a solvent molecule to yield the final alkane product. The stability of these carbanion intermediates is influenced by the nature of the substituents attached to the carbon atom.

| Reaction Step | Key Intermediate/Transition State | Description |

| 1. Nucleophilic Attack | Tetrahedral Intermediate | Formed by the attack of the hydrazine nitrogen on the carbonyl carbon. |

| 2. Dehydration | Transition State for Water Elimination | Involves proton transfers leading to the expulsion of a water molecule. |

| 3. (Wolff-Kishner) Deprotonation | Hydrazone Anion | Formed by the removal of a proton from the hydrazone nitrogen by a strong base. |

| 4. (Wolff-Kishner) N2 Elimination | Carbanion Intermediate | Generated after the loss of nitrogen gas from the rearranged hydrazone anion. |

Influence of Substituent Effects on Reactivity (e.g., the 2-Ethylbutyl Moiety)

The 2-ethylbutyl group is a branched alkyl substituent that exerts both electronic and steric effects on the reactivity of the hydrazine molecule. These effects can significantly alter the rates and outcomes of reactions compared to unsubstituted hydrazine or hydrazines with smaller, linear alkyl groups.

Electronic Effects:

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect). pharmaguideline.com This effect increases the electron density on the adjacent nitrogen atoms of the hydrazine. An increase in electron density enhances the nucleophilicity of the nitrogen, making it a more potent nucleophile. pharmaguideline.com Consequently, this compound is expected to be more nucleophilic than hydrazine itself. This enhanced nucleophilicity would likely lead to a faster rate of reaction in processes initiated by nucleophilic attack, such as the formation of hydrazones. The electron-donating nature of the 2-ethylbutyl group also increases the basicity of the hydrazine.

| Substituent | Inductive Effect | Effect on Nucleophilicity |

| -H (Hydrazine) | Neutral | Baseline |

| -CH3 (Methylhydrazine) | +I (Weak) | Increased |

| -CH2CH3 (Ethylhydrazine) | +I (Moderate) | Increased |

| -CH(CH3)CH2CH3 (sec-Butyl) | +I (Stronger) | Further Increased |

| -CH2CH(CH2CH3)CH3 (2-Ethylbutyl) | +I (Strong) | Significantly Increased |

Steric Effects:

The most significant influence of the 2-ethylbutyl group is likely its steric hindrance. chemistrysteps.comlibretexts.org Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reactive center. reddit.com The branched structure of the 2-ethylbutyl group creates a congested environment around the nucleophilic nitrogen atom.

| Alkyl Group | Structure | Relative Steric Hindrance |

| Methyl | -CH3 | Low |

| Ethyl | -CH2CH3 | Moderate |

| Isopropyl | -CH(CH3)2 | High |

| tert-Butyl | -C(CH3)3 | Very High |

| 2-Ethylbutyl | -CH2CH(CH2CH3)CH3 | High |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Ethylbutyl)hydrazine, ¹H and ¹³C NMR would confirm the structure of the 2-ethylbutyl group and its attachment to the hydrazine (B178648) moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂CH₃ | 0.8 - 1.0 | Triplet (t) | 6H |

| -CH(CH₂ CH₃)₂ | 1.2 - 1.5 | Multiplet (m) | 4H |

| -CH (CH₂CH₃)₂ | 1.5 - 1.8 | Multiplet (m) | 1H |

| -CH₂ -NH- | 2.5 - 3.0 | Multiplet (m) | 2H |

| -NH-NH₂ | Variable (approx. 3.0 - 5.0) | Broad Singlet (br s) | 3H (total for NH and NH₂) |

These values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique carbon environments within the 2-ethylbutyl group. The carbon atom attached directly to the nitrogen (-CH₂-NH-) would be the most deshielded among the sp³ carbons due to the inductive effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂C H₃ | 10 - 15 |

| -CH(C H₂CH₃)₂ | 25 - 30 |

| -C H(CH₂CH₃)₂ | 35 - 45 |

| -C H₂-NH- | 50 - 60 |

These values are estimates and serve as a guide for spectral interpretation.

For the parent compound this compound, NMR studies involving nuclei such as ²⁹Si or ³¹P are not relevant. However, should derivatives be synthesized where the hydrazine is bonded to silicon- or phosphorus-containing moieties, heteronuclear NMR techniques such as ¹H-¹⁵N HMBC could be invaluable for unequivocally establishing the connectivity to the hydrazine nitrogens.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule. For this compound, IR and Raman spectroscopy would be complementary, providing characteristic frequencies for N-H, C-H, C-N, and N-N bonds. The N-H stretching vibrations of the primary and secondary amine groups of the hydrazine moiety are particularly diagnostic.

Table 3: Predicted Principal Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ and -NH- | 3250 - 3400 | Medium, Broad |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | Medium |

| C-H Bend | CH₂/CH₃ | 1370 - 1470 | Medium |

| C-N Stretch | Alkyl-amine | 1000 - 1200 | Weak-Medium |

| N-N Stretch | Hydrazine | 1000 - 1100 | Weak-Medium |

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds. The N-N stretching vibration, which may be weak in the IR spectrum, could potentially show a more intense signal in the Raman spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, HRMS would confirm the elemental composition of C₆H₁₆N₂.

The calculated monoisotopic mass of the neutral molecule is 116.131348 Da. In a typical ESI-HRMS experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺, with a calculated exact mass of 117.138623 Da. Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure, with expected losses of the hydrazine group or cleavage within the alkyl chain. Common fragmentation pathways would likely involve alpha-cleavage at the C-C bond adjacent to the nitrogen atom or cleavage of the N-N bond.

X-ray Crystallography for Solid-State Structural Elucidation

As of now, no crystal structure for this compound has been reported in crystallographic databases. Should a crystalline form of the compound or a suitable salt be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. wikipedia.org This technique would precisely determine bond lengths, bond angles, and the torsional angles within the molecule, revealing its preferred conformation in the solid state. wikipedia.org Furthermore, it would elucidate the three-dimensional packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as the hydrogen-bonding network established by the hydrazine functional groups. mdpi.com

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound would necessitate its successful crystallization and subsequent analysis by single-crystal X-ray diffraction. This technique would elucidate the three-dimensional arrangement of the molecules in the solid state.

A representative table for crystallographic data, if available, would resemble the following:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Hydrogen Bond Distances (Å) | Data not available |

| Hydrogen Bond Angles (°) | Data not available |

Conformational Preferences in the Crystalline State

The conformational preferences of this compound in the crystalline state would also be determined from single-crystal X-ray diffraction data. The analysis would focus on the torsion angles within the molecule, particularly around the N-N bond of the hydrazine group and the C-C bonds of the 2-ethylbutyl substituent.

For the hydrazine moiety, different conformations such as gauche, anti (trans), and eclipsed are possible. The specific conformation adopted in the crystal is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular interactions, such as hydrogen bonding. The bulky 2-ethylbutyl group would likely impose significant steric constraints, influencing the preferred conformation around the N-N bond to minimize steric repulsion. The conformation of the alkyl chain itself, including the orientation of the ethyl group relative to the butyl chain, would also be a key feature of the crystalline state structure.

A table summarizing key torsion angles, if the data were available, would be structured as follows:

| Torsion Angle | Value (°) |

| C-C-N-N | Data not available |

| H-N-N-H (Representative) | Data not available |

| C-C-C-C (Butyl chain) | Data not available |

| C-C(branch)-C-C | Data not available |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption (UV-Vis) spectrum of this compound would provide information about the electronic transitions within the molecule. Aliphatic hydrazines are generally expected to exhibit weak absorption bands in the ultraviolet region.

The primary electronic transitions would likely be of the n → σ* type, involving the non-bonding lone pair electrons on the nitrogen atoms and the antibonding sigma orbitals of the N-N and N-H bonds. These transitions are typically of low molar absorptivity. The position of the absorption maximum (λmax) would be influenced by the solvent polarity. In the absence of chromophores such as double bonds or aromatic rings, significant absorption in the visible region would not be expected.

Should experimental data become available, it would be presented in a table similar to this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

| Solvent A | Data not available | Data not available | n → σ |

| Solvent B | Data not available | Data not available | n → σ |

Computational and Theoretical Chemistry of 1 2 Ethylbutyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which the electronic structure and energy of molecules can be accurately determined. For 1-(2-ethylbutyl)hydrazine, these methods are employed to predict its geometry, conformational preferences, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. nih.govnih.gov It is widely used for the geometry optimization of molecules like this compound. mdpi.comyoutube.comyoutube.com The process involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable molecular structure.

Commonly, functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are employed to achieve reliable results for hydrazine (B178648) derivatives. mdpi.comimist.ma For this compound, a DFT optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N-N | ~1.44 Å |

| Bond Length | N-C | ~1.47 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Angle | C-N-N | ~110° |

| Bond Angle | H-N-N | ~109° |

| Dihedral Angle | C-N-N-H | ~95° (gauche) |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods offer different levels of theory. Ab initio methods, Latin for "from the beginning," compute molecular properties from first principles without experimental data. researchgate.net High-level ab initio methods like Coupled Cluster (CCSD(T)) or Møller-Plesset perturbation theory (MP2) can provide benchmark-quality results for smaller molecules and are used to validate DFT findings. acs.orgmdpi.com For a molecule the size of this compound, these calculations are computationally intensive but can offer very high accuracy for specific properties like bond dissociation energies. acs.orgacs.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1 or PM3 are much faster than DFT or ab initio calculations, making them suitable for rapid screening of large numbers of molecules or for preliminary conformational searches. However, their accuracy is generally lower.

Conformational Analysis and Energy Landscapes

The flexibility of the 2-ethylbutyl group and the rotation around the N-N bond give rise to multiple possible conformations for this compound. Conformational analysis aims to identify these different spatial arrangements (conformers) and determine their relative stabilities.

Similar to the parent hydrazine molecule, rotation around the N-N bond can result in gauche, trans (anti), and eclipsed conformations. cdnsciencepub.com The gauche conformer, with a dihedral angle of approximately 95°, is typically the most stable for hydrazine itself. cdnsciencepub.com For this compound, the bulky alkyl substituent introduces significant steric hindrance, which will strongly influence the rotational energy barrier and the relative energies of the conformers. The most stable conformer will be the one that minimizes these steric clashes while optimizing electronic interactions, such as hyperconjugation. researchgate.net A detailed scan of the potential energy surface by systematically rotating the key dihedral angles (C-C-N-N, C-N-N-H) would be necessary to map the complete energy landscape and identify the global energy minimum.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the hydrazine moiety, specifically on the non-bonding lone pair electrons. This high-energy orbital makes the molecule a potent electron donor. The LUMO is likely distributed across the antibonding σ* orbitals of the C-N and N-N bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comirjweb.com

| Property | Typical Energy Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Strongly nucleophilic (electron-donating) |

| ELUMO | 1.5 to 2.5 | Poorly electrophilic (electron-accepting) |

| HOMO-LUMO Gap (ΔE) | ~8.0 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Surfaces and Charge Distributions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netdtic.mil

On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would show a distinct region of intense negative potential (red) localized around the lone pairs of the two nitrogen atoms. researchgate.net This confirms the nucleophilic character of the hydrazine group. The alkyl chain (2-ethylbutyl group) would be predominantly neutral (green), with small pockets of positive potential (blue) around the hydrogen atoms. This analysis clearly identifies the hydrazine nitrogen atoms as the primary sites for interactions with electrophiles, such as protons or Lewis acids.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This approach provides quantitative insights into the charge distribution and the stabilizing effects of electron delocalization within a molecule.

For this compound, an NBO analysis would be expected to reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The primary donor orbitals in this compound would be the lone pair orbitals on the two nitrogen atoms (LP(N)) and the sigma bonding orbitals of the C-H and C-C bonds in the ethylbutyl group (σ(C-H) and σ(C-C)). The principal acceptor orbitals would be the antibonding sigma orbitals associated with the N-N, N-C, and C-H bonds (σ(N-N), σ(N-C), and σ*(C-H)).

Table 1: Illustrative Second-Order Perturbation Energies (E(2)) for Predicted NBO Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Estimated E(2) (kcal/mol) |

| LP(N1) | σ(N2-H) | 5.0 - 7.0 |

| LP(N1) | σ(C-H) | 2.0 - 4.0 |

| σ(C-H) | σ(N1-C) | 1.0 - 3.0 |

| σ(C-C) | σ(N1-C) | 0.5 - 2.0 |

Note: These values are estimations based on typical NBO analyses of alkylhydrazines and are intended to be illustrative.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at specific points, known as bond critical points (BCPs).

A BCP is a point of minimum electron density between two bonded atoms, yet a maximum in the directions perpendicular to the bond path. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, the electron density at the BCP is typically high, and the Laplacian is negative, indicating a concentration of electron density. Conversely, for closed-shell interactions (like ionic bonds or van der Waals interactions), the electron density is low, and the Laplacian is positive, signifying a depletion of electron density in the internuclear region.

In this compound, a QTAIM analysis would be expected to characterize the N-N, N-C, C-C, N-H, and C-H bonds. The N-N bond, being a polar covalent bond, would exhibit a significant electron density at the BCP with a negative Laplacian. The introduction of the electron-donating 2-ethylbutyl group is expected to slightly increase the electron density at the N-N BCP compared to hydrazine, reflecting a strengthening of this bond. The C-N and C-C bonds would also show characteristics of covalent bonds.

Table 2: Predicted QTAIM Parameters at Bond Critical Points for this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| N-N | 0.25 - 0.30 | -0.60 to -0.80 |

| C-N | 0.23 - 0.28 | -0.50 to -0.70 |

| C-C | 0.22 - 0.27 | -0.45 to -0.65 |

| N-H | 0.30 - 0.35 | -1.00 to -1.20 |

| C-H | 0.27 - 0.32 | -0.80 to -1.00 |

Note: These values are estimations based on QTAIM analyses of similar molecules and serve as a predictive guide.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The protons on the nitrogen atoms would be expected to have chemical shifts influenced by the electronegativity of the nitrogen and the presence of the alkyl group. The protons within the 2-ethylbutyl group would exhibit characteristic shifts and coupling patterns based on their chemical environment. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the ethylbutyl moiety and the carbon attached to the hydrazine group.

Theoretical IR spectroscopy calculations would predict the vibrational frequencies and intensities of the normal modes of this compound. Key vibrational modes would include the N-H stretching frequencies, typically in the range of 3200-3400 cm⁻¹, the C-H stretching frequencies around 2800-3000 cm⁻¹, and the N-N stretching vibration, which is often weaker and appears at lower wavenumbers. jocpr.comjocpr.com

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (NH₂) | 3.0 - 4.0 ppm |

| ¹H NMR Chemical Shift (CH₂) | 2.5 - 3.5 ppm |

| ¹³C NMR Chemical Shift (C-N) | 50 - 60 ppm |

| IR Frequency (N-H stretch) | 3300 - 3350 cm⁻¹ |

| IR Frequency (C-H stretch) | 2850 - 2960 cm⁻¹ |

| IR Frequency (N-N stretch) | 1000 - 1100 cm⁻¹ |

Note: These are estimated values based on computational studies of analogous alkylhydrazines and hydrazones. jocpr.comjocpr.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and determining the structures and energies of transition states. wikipedia.org For this compound, several reaction pathways could be computationally modeled, such as thermal decomposition, oxidation, and reactions with various electrophiles and nucleophiles.

A key reaction of interest for many hydrazine derivatives is their decomposition. nasa.gov Computational modeling of the thermal decomposition of this compound would likely explore pathways involving the homolytic cleavage of the N-N bond as a primary step, leading to the formation of nitrogen-centered radicals. researchgate.net The presence of the 2-ethylbutyl group could influence the stability of these radical intermediates and potentially open up alternative decomposition pathways, such as C-N bond cleavage or hydrogen abstraction from the alkyl chain.

Transition state calculations would be crucial in determining the activation energies for these different reaction pathways, thereby predicting the most likely decomposition mechanism under various conditions. For example, the transition state for N-N bond cleavage would be characterized by an elongated N-N bond and a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

Similarly, the oxidation of this compound could be modeled to understand its behavior as a reducing agent. nih.gov Computational studies could elucidate the mechanism of electron transfer and the subsequent reactions of the resulting radical cation. purdue.edu

Table 4: Predicted Activation Energies for Plausible Reaction Pathways of this compound

| Reaction Pathway | Predicted Activation Energy (kcal/mol) |

| N-N Bond Homolysis | 40 - 50 |

| C-N Bond Homolysis | 70 - 80 |

| Dehydrogenation (N-H cleavage) | 30 - 40 |

Note: These are estimated values based on computational studies of the decomposition of hydrazine and simple alkylhydrazines and are intended for illustrative purposes. nasa.govresearchgate.net

Advanced Applications in Synthetic Chemistry and Material Science

Role as a Reagent in Organic Synthesis

Hydrazine (B178648) derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of nitrogen-containing compounds. However, the specific applications of 1-(2-Ethylbutyl)hydrazine in this context are not detailed in the existing literature.

Precursor to N-N Containing Compounds

While hydrazines are widely recognized as precursors for compounds containing nitrogen-nitrogen (N-N) bonds, there is no specific research detailing the use of this compound for this purpose. The synthesis of various hydrazine derivatives is a well-established field, but the specific pathways originating from this compound to other N-N containing molecules are not described in the available search results.

Synthesis of Complex Organic Molecules

The incorporation of hydrazine moieties is a key step in the synthesis of many complex organic molecules, including a number of natural products and pharmaceuticals. nih.gov However, there are no specific examples in the surveyed literature that describe the use of this compound as a reagent in the total synthesis or complex molecule construction.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazoles, Pyridazines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Pyrazoles, for instance, are commonly synthesized via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.comwikipedia.orgnih.govmdpi.com Similarly, pyridazines can be formed from the condensation of 1,4-diketones with hydrazines. wikipedia.orgchemtube3d.com Despite these well-established synthetic routes, no literature has been found that specifically employs this compound in the formation of pyrazoles, pyridazines, or other related heterocyclic systems.

Catalysis and Ligand Design

The field of coordination chemistry often utilizes hydrazine and its derivatives as ligands for metal complexes, which can exhibit interesting catalytic properties.

Catalytic Activity of Hydrazine-Derived Complexes

Metal complexes containing hydrazine-derived ligands can be effective catalysts for a variety of organic transformations. semanticscholar.orgbg.ac.rsnih.govresearchgate.net The electronic and steric properties of the hydrazine ligand can significantly influence the catalytic activity of the metal center. Nevertheless, without any documented metal complexes of this compound, there is consequently no information regarding the catalytic activity of any such potential complexes.

Material Science Applications

The unique reactivity of the hydrazine moiety, characterized by its nucleophilic and reducing properties, makes it a valuable functional group in the design and synthesis of advanced materials. Substituted hydrazines, including alkylhydrazines like this compound, can be tailored for specific applications by modifying the substituent groups.

Precursors for Polymeric Materials

Hydrazine and its derivatives have been utilized as building blocks in the synthesis of various polymers. The two nitrogen atoms in the hydrazine group can act as reactive sites for polymerization reactions, leading to the formation of polymers with unique properties. For instance, derivatives like acryloyl hydrazide and 1,2-bis(carboxyacryloyl) hydrazine serve as monomers in the production of functional polymers and polyamides. iaea.orgbham.ac.uk

The presence of the 2-ethylbutyl group in this compound could influence the properties of a resulting polymer by introducing steric bulk and hydrophobicity. While direct polymerization of this compound may not be straightforward, it could potentially be functionalized to create monomers suitable for polymerization. The incorporation of such a bulky alkyl group could affect the polymer's solubility, thermal stability, and mechanical properties.

Table 1: Potential Influence of the 2-Ethylbutyl Group on Polymer Properties

| Property | Potential Influence of the 2-Ethylbutyl Group |

| Solubility | Increased solubility in nonpolar organic solvents. |

| Glass Transition Temperature (Tg) | May decrease Tg due to increased free volume. |

| Crystallinity | Likely to decrease crystallinity due to steric hindrance. |

| Mechanical Strength | May impact tensile strength and flexibility. |

It is important to note that these are hypothetical influences, and experimental validation is required to determine the actual effects.

Potential in Organic Electronics and Photovoltaic Materials

Hydrazine derivatives have emerged as promising materials in the field of organic electronics and photovoltaics. Their electron-donating nature and ability to participate in charge transfer processes make them suitable for use in devices such as solar cells. For example, certain hydrazine-based compounds are employed as additives in perovskite solar cells, where they contribute to improved stability and device performance. ntu.edu.tw Other derivatives are used in the synthesis of organic dyes for dye-sensitized solar cells. nanochemres.org

The electronic properties of this compound, influenced by the electron-donating alkyl group, suggest its potential as a component in organic electronic materials. It could hypothetically be incorporated into larger conjugated molecules to act as an electron-donating moiety. The solubility conferred by the 2-ethylbutyl group might also be advantageous for solution-based processing of organic electronic devices.

Table 2: Potential Roles of Hydrazine Derivatives in Photovoltaic Devices

| Application Area | Role of Hydrazine Derivative |

| Perovskite Solar Cells | Additive to improve film quality and device stability. ntu.edu.tw |

| Dye-Sensitized Solar Cells | Component of organic dyes to facilitate charge transfer. nanochemres.org |

| Organic Light-Emitting Diodes (OLEDs) | Potential as a building block for charge transport materials. |

Further research is necessary to synthesize and characterize the electronic and photophysical properties of materials incorporating the this compound structure to validate these potential applications.

Synthesis of Nanomaterials (e.g., Metal Nanoparticles, Metal Oxides)

Hydrazine and its derivatives are widely recognized for their role as reducing agents in the synthesis of nanomaterials. nih.govmdpi.comias.ac.in They are effective in reducing metal salts to form metal nanoparticles (such as gold, silver, and nickel) and metal oxide nanoparticles. researchgate.netbohrium.comresearchgate.net The decomposition of hydrazine can also provide a nitrogen source for the doping of materials.

As a substituted hydrazine, this compound would be expected to retain the reducing properties of the hydrazine functional group. It could potentially be used in the synthesis of metal and metal oxide nanoparticles. The presence of the alkyl group might influence the reaction kinetics and could also act as a capping agent, controlling the size and shape of the resulting nanoparticles.

Table 3: Examples of Nanomaterials Synthesized Using Hydrazine Derivatives

| Nanomaterial | Role of Hydrazine Derivative |

| Gold Nanoparticles | Reducing agent for gold salts. nih.gov |

| Silver Nanoparticles | Reducing agent for silver salts. nih.gov |

| Nickel Nanoparticles | Reducing agent for nickel salts. bohrium.comresearchgate.net |

| Metal Oxides (e.g., Fe₃O₄, TiO₂) | Reducing agent and precursor for metal oxide formation. ias.ac.inresearchgate.net |

The specific effectiveness of this compound as a reducing and capping agent in nanomaterial synthesis would need to be investigated experimentally. Its bulkier structure compared to unsubstituted hydrazine could offer different levels of control over nanoparticle morphology.

Analytical Methodologies for Chemical Analysis

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a compound like 1-(2-Ethylbutyl)hydrazine, both gas and liquid chromatography are invaluable for purity profiling and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for the identification of volatile and semi-volatile compounds like hydrazine (B178648) derivatives. cdc.gov

Due to the polar nature and potential reactivity of hydrazines, direct analysis can be challenging. Therefore, in situ derivatization is a common strategy to enhance volatility and improve chromatographic peak shape. nih.govresearchgate.net A typical approach involves reacting the hydrazine with a ketone, such as acetone (B3395972), to form the corresponding acetone azine, which is more amenable to GC analysis. nih.govsielc.comresearchgate.net This derivatization allows for sensitive detection, with methods capable of reaching a limit of quantitation (LOQ) as low as 0.1 ppm in complex matrices like active pharmaceutical ingredients (APIs). nih.govresearchgate.net Headspace GC-MS is particularly useful for analyzing trace levels of hydrazine impurities. nih.gov

The mass spectrometer fragments the derivatized compound in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint," allowing for unequivocal product identification. cdc.gov For the derivatized this compound, the mass spectrum would be analyzed for characteristic fragment ions to confirm its structure.

Table 1: Illustrative GC-MS Parameters for Hydrazine Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | Acetone or Benzaldehyde nih.govresearchgate.net | Increases volatility and thermal stability. |

| Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624) sielc.com | Separates the derivatized analyte from other components. |

| Injector Temperature | 200 °C sielc.com | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium sielc.com | Inert gas to carry the sample through the column. |

| Oven Program | Initial Temp: 95°C, followed by a ramp sielc.com | Controls the separation by temperature gradient. |

| Detector | Mass Spectrometer (MS) cdc.gov | Provides mass-to-charge ratio for structural identification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating fragment ions. |

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile or thermally unstable compounds. Due to its high polarity, this compound, like hydrazine itself, exhibits poor retention on traditional reversed-phase HPLC columns. helixchrom.com

To overcome this challenge, specialized columns are employed. A mixed-mode cation-exchange column, for instance, can effectively retain polar, basic compounds like hydrazines through a cation-exchange mechanism. helixchrom.com This allows for robust and reproducible quantitative analysis. The choice of detector is also critical. While UV detectors can be used if the molecule possesses a suitable chromophore (or is derivatized to do so), an Evaporative Light Scattering Detector (ELSD) is a viable alternative for compounds lacking UV absorbance. helixchrom.com Furthermore, ensuring the method is MS-compatible, by using mobile phases containing volatile buffers like formic acid or ammonium (B1175870) formate, allows for simultaneous quantification and mass confirmation. helixchrom.com

Table 2: Representative HPLC Conditions for Hydrazine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Mixed-Mode Cation-Exchange (e.g., Coresep 100) helixchrom.com | Provides retention for highly polar, basic analytes. |

| Mobile Phase | Aqueous Trifluoroacetic Acid (TFA) or Formic Acid helixchrom.com | Elutes the analyte from the column. Formic acid allows for MS compatibility. |

| Flow Rate | 1.0 mL/min helixchrom.com | Maintains consistent retention times and peak shapes. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) helixchrom.com | Enables quantification of analytes with little or no UV absorbance. |

| Injection Volume | 5 µL helixchrom.com | Introduces a precise amount of sample for analysis. |

Electrochemical Characterization of Redox Behavior

Electrochemical methods are employed to investigate the redox (reduction-oxidation) properties of chemical compounds. For a hydrazine derivative, techniques like cyclic voltammetry (CV) can provide significant insights into its electron transfer behavior. nih.gov

In a typical CV experiment, the potential applied to an electrode is swept linearly, and the resulting current is measured. This process can reveal the oxidation potential of this compound. The shape of the resulting voltammogram can indicate whether the electrochemical process is reversible, quasi-reversible, or irreversible. researchgate.net This information is crucial for understanding its stability, potential role in redox reactions, and for developing electrochemical sensors. The interaction of the compound with modified electrode surfaces can also be studied to assess its electrocatalytic properties. researchgate.net

Table 3: Key Parameters from Electrochemical Analysis

| Parameter | Description | Significance |

|---|---|---|

| Oxidation Potential (Ep,a) | The potential at which the anodic (oxidation) peak current occurs. | Indicates the ease with which the compound loses electrons. |

| Reduction Potential (Ep,c) | The potential at which the cathodic (reduction) peak current occurs (if the process is reversible). | Indicates the ease with which the oxidized form gains electrons. |

| Peak Current (Ip) | The magnitude of the current at the oxidation or reduction peak. | Proportional to the concentration of the analyte. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (Ep,a - Ep,c). | Provides information on the reversibility of the redox reaction. researchgate.net |

Advanced Spectrophotometric Methods for Chemical Detection

UV-Visible spectrophotometry is a widely used, accessible, and sensitive method for the quantitative determination of hydrazines, typically following a derivatization step. researchgate.net This technique relies on the reaction of the hydrazine with a specific reagent to produce a colored complex, the absorbance of which is measured at a specific wavelength (λmax). nih.gov The intensity of the color produced is directly proportional to the concentration of the hydrazine, following the Beer-Lambert law. scholarsresearchlibrary.com

A common and effective derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazines in an acidic medium to form a yellow-colored product (a hydrazone). nih.gov Other reagents, such as vanillin (B372448) or 2,4-dinitrochlorobenzene, can also be used, resulting in colored complexes with different absorption maxima. nih.govmoca.net.ua These methods are valued for their simplicity, speed, and low detection limits, making them suitable for routine quality control and environmental monitoring. moca.net.uaniscpr.res.in

Table 4: Spectrophotometric Methods for Hydrazine Detection

| Reagent | Resulting Product | λmax (nm) | Linear Range | Detection Limit |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde (p-DAB) nih.gov | Yellow Hydrazone | 458 nm | 0-7 µg / 25 mL | Not Specified |

| Vanillin moca.net.ua | Yellow Condensation Product | 410 nm | 2–1500 ppb | 0.70 ppb |

| Bromine / Methyl Red niscpr.res.in | Bleached Dye | Not Applicable (Measures unreacted bromine) | 0-6 µg / 25 mL | 0.25 µg |

| Potassium Permanganate moca.net.ua | Discolored Permanganate | 526-546 nm | 100-700 ppm | Not Specified |

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for 1-(2-Ethylbutyl)hydrazine

The synthesis of this compound can be approached through several established methods for preparing alkylhydrazines. Direct alkylation of hydrazine (B178648) with a 2-ethylbutyl halide presents a straightforward route; however, this method is often plagued by issues of overalkylation, leading to the formation of di- and tri-substituted products. princeton.edu To circumvent this, the use of protecting groups or reductive amination protocols with carbazates are common strategies to enhance selectivity. researchgate.net Another viable pathway involves the reduction of the corresponding hydrazone, which can be formed by the condensation of 2-ethylbutanal (B1361351) with hydrazine. researchgate.net

The reactivity of this compound is dictated by the presence of the nucleophilic nitrogen atoms and the N-N single bond. As a derivative of hydrazine, it is expected to be a strong base and a good reducing agent. researchgate.net The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, capable of participating in a variety of reactions, including the formation of hydrazones with aldehydes and ketones. The N-H protons are also acidic enough to be removed by strong bases, generating a hydrazide anion that can act as a nucleophile.

The reactivity of alkylhydrazines can be harnessed in various synthetic transformations. For instance, they can serve as precursors in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines. Mechanistic studies on similar arylalkylhydrazines have shown that they can undergo enzyme-catalyzed conversion to diazenes, which then react with molecular oxygen to form alkyl radicals. nih.gov This suggests that this compound could potentially be used as a source of 2-ethylbutyl radicals under appropriate conditions.

Unaddressed Research Questions and Knowledge Gaps

The primary knowledge gap concerning this compound is the lack of specific experimental data for this compound. While its synthesis and reactivity can be inferred from general principles, the specific reaction conditions, yields, and spectroscopic data are not available. Key unaddressed research questions include:

Optimal Synthetic Routes: What are the most efficient and selective methods for the synthesis of this compound? A comparative study of different synthetic strategies, including direct alkylation under various conditions, reductive amination, and hydrazone reduction, would be valuable.

Detailed Reactivity Profile: How does the 2-ethylbutyl group influence the nucleophilicity, basicity, and reducing properties of the hydrazine moiety compared to other alkylhydrazines? A thorough investigation of its reactions with a range of electrophiles and oxidizing agents is needed.

Thermochemical and Spectroscopic Data: What are the fundamental physicochemical properties of this compound, such as its pKa, bond dissociation energies, and detailed spectroscopic characterization (NMR, IR, Mass Spectrometry)?

Biological Activity: Does this compound or its derivatives exhibit any interesting biological activities? Many hydrazine derivatives have applications in medicine and agriculture. researchgate.net

Future Directions in Synthetic Methodology, Mechanistic Study, and Advanced Applications

Future research on this compound could be directed towards several promising areas:

Development of Novel Synthetic Methodologies: Exploring greener and more sustainable synthetic routes, such as biocatalytic methods using imine reductases (IREDs) for the reductive amination of 2-ethylbutanal with hydrazine, could be a fruitful area of research. researchgate.net

In-depth Mechanistic Investigations: Detailed mechanistic studies of its reactions, for example, its oxidation to the corresponding diazene (B1210634) and subsequent radical formation, could be performed using techniques such as kinetic studies, isotopic labeling, and computational modeling. nih.govresearchgate.net This would provide a deeper understanding of its reactivity and potential for use in radical chemistry.

Exploration of Advanced Applications:

Materials Science: As a building block for polymers or coordination complexes. The two nitrogen atoms can act as ligands for metal ions, potentially forming interesting coordination polymers with unique electronic or magnetic properties.

Propellants: Simple hydrazines are used as rocket fuels. princeton.edu While less likely for this specific compound due to its higher molecular weight compared to methylhydrazine, its energetic properties could be investigated.

Pharmaceutical and Agrochemical Discovery: The 2-ethylbutyl group could impart specific lipophilicity and steric properties to molecules, making this compound a potentially useful scaffold for the synthesis of new bioactive compounds.

A systematic exploration of these research avenues would not only fill the current knowledge gaps but also potentially uncover novel applications for this compound and its derivatives, contributing to the broader field of hydrazine chemistry.

Q & A

Synthesis and Characterization

Basic: What are the optimized synthetic routes for 1-(2-Ethylbutyl)hydrazine, and how do reaction conditions influence yield? Methodological Answer:

- Hydrazine derivatives are typically synthesized via condensation reactions between aldehydes/ketones and hydrazine hydrate. For branched alkyl hydrazines like this compound, refluxing with ethanol as a solvent and using catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency. For example, solvatochromic studies on analogous hydrazines (e.g., 2,4-dichlorobenzylidene derivatives) required 6-hour reflux with stoichiometric hydrazine hydrate .

- Yield optimization involves controlling stoichiometry, reaction time, and temperature. Evidence from substituted hydrazines (e.g., 1-phenyl-2-ethylidene derivatives) shows yields >80% when reactants are in a 1:1 molar ratio and recrystallized with methanol or ethanol .

Advanced: How can computational modeling guide the design of hydrazine catalysts, such as bicyclic derivatives, for improved reactivity? Methodological Answer:

- Energetic landscape analysis using density functional theory (DFT) can identify rate-determining steps (e.g., cycloreversion in carbonyl-olefin metathesis). Studies on [2.2.2]-bicyclic hydrazines demonstrated reduced activation barriers (~5–10 kcal/mol) compared to [2.2.1] systems, enhancing catalytic turnover .

- Substrate scope prediction : Computational screening of steric/electronic effects in hydrazine catalysts can prioritize experimental testing. For example, bulky alkyl chains (e.g., 2-ethylbutyl groups) may stabilize transition states via steric shielding .

Catalytic Applications

Basic: What role does this compound play in catalytic reactions like carbonyl-olefin metathesis? Methodological Answer:

- Mechanism : Hydrazines act as organocatalysts by forming transient diazene intermediates, enabling olefin cleavage and reformation. In norbornene metathesis, hydrazines lower activation barriers for cycloreversion, a key step in ring-opening reactions .

- Experimental setup : Optimized conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 40–80°C to balance reactivity and stability .

Advanced: How do kinetic studies resolve contradictions in hydrazine decomposition pathways for hydrogen production? Methodological Answer:

- Conflicting data analysis : Hydrazine decomposition can follow N–N bond cleavage (yielding NH₃/N₂) or N–H activation (producing H₂). Kinetic isotope experiments and temperature-dependent GC-MS profiling distinguish dominant pathways. For example, low-temperature (<200°C) decomposition favors H₂ via metal-catalyzed N–H activation .

- Catalyst design : Bimetallic catalysts (e.g., Ni-Pt) enhance H₂ selectivity by modulating adsorption sites for hydrazine derivatives .

Medicinal and Material Chemistry

Basic: What spectroscopic techniques are critical for characterizing hydrazine derivatives in drug discovery? Methodological Answer:

- Structural elucidation : Use NMR (¹H/¹³C) to confirm hydrazone formation (δ 7–9 ppm for aromatic protons, δ 150–160 ppm for C=N). IR spectroscopy identifies N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Purity assessment : Melting point analysis (e.g., 100–230°C for phenylhydrazine derivatives) and HPLC with UV detection ensure compound integrity .

Advanced: How can QSAR models predict the bioactivity of hydrazine-based α-amylase inhibitors? Methodological Answer:

- Descriptor selection : Molecular descriptors (e.g., logP, polar surface area) correlate with inhibitory activity. For thiazole-pyrazole hydrazines, electron-withdrawing substituents (e.g., nitro groups) enhance binding to α-amylase active sites .

- Validation : Cross-validate models using leave-one-out (LOO) methods and compare IC₅₀ values from enzymatic assays (e.g., 4a: IC₅₀ = 12.3 µM vs. acarbose: 28.4 µM) .

Safety and Handling

Basic: What safety protocols are essential for handling this compound in laboratory settings? Methodological Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to hydrazines’ neurotoxic and carcinogenic potential. LD₅₀ values for analogous compounds (e.g., phenoxypropazine maleate: 460 mg/kg in mice) highlight acute toxicity risks .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How do structural modifications (e.g., alkyl chain branching) alter the toxicity profile of hydrazine derivatives? Methodological Answer:

- Structure-toxicity relationships : Branched alkyl groups (e.g., 2-ethylbutyl) may reduce volatility and dermal absorption compared to methyl/phenyl derivatives. In vitro assays (e.g., Ames test) assess mutagenicity, while computational tools (e.g., ProTox-II) predict hepatotoxicity .

Computational and Experimental Synergy

Advanced: How can hybrid computational-experimental workflows address discrepancies in hydrazine reaction mechanisms? Methodological Answer:

- Case study : For conflicting cycloreversion pathways (concerted vs. stepwise), DFT simulations paired with kinetic isotopic effect (KIE) measurements resolve ambiguities. Experimental activation energies (ΔG‡) should align with computed transition states within ±3 kcal/mol .

- Machine learning : Train models on existing hydrazine catalysis datasets to predict optimal reaction conditions (solvent, temperature) for novel substrates .

Decomposition and Environmental Impact

Advanced: What methodologies quantify the environmental persistence of this compound degradation products? Methodological Answer:

- Analytical techniques : LC-MS/MS monitors decomposition byproducts (e.g., ethylamine, N₂O) in soil/water samples. Accelerated degradation studies under UV light simulate environmental half-lives .

- Ecotoxicology : Daphnia magna assays evaluate aquatic toxicity, while QSAR models estimate biodegradability (e.g., BIOWIN scores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.